molecular formula C15H12ClNO2 B581878 3-Chloro-5-[(4-methoxybenzyl)oxy]benzonitrile CAS No. 1213790-87-4

3-Chloro-5-[(4-methoxybenzyl)oxy]benzonitrile

Cat. No.: B581878
CAS No.: 1213790-87-4
M. Wt: 273.716
InChI Key: GIOWFZJLEKWQFV-UHFFFAOYSA-N
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Description

3-Chloro-5-[(4-methoxybenzyl)oxy]benzonitrile (CAS 1213790-87-4) is a benzonitrile derivative with the molecular formula C₁₅H₁₂ClNO₂ and a molecular weight of 273.71 g/mol . Its structure features a chloro substituent at the 3-position and a 4-methoxybenzyloxy group at the 5-position of the aromatic ring. This compound is primarily used in research settings, with a purity exceeding 98%, and is stored under specific conditions (room temperature, protected from light). Its solubility profile necessitates careful preparation of stock solutions, with recommended storage at -80°C (6 months) or -20°C (1 month) to ensure stability .

Properties

IUPAC Name

3-chloro-5-[(4-methoxyphenyl)methoxy]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO2/c1-18-14-4-2-11(3-5-14)10-19-15-7-12(9-17)6-13(16)8-15/h2-8H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIOWFZJLEKWQFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=CC(=CC(=C2)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-5-[(4-methoxybenzyl)oxy]benzonitrile can be synthesized from 3-chloro-5-hydroxybenzonitrile and 4-methoxybenzyl chloride . The reaction typically involves the use of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-[(4-methoxybenzyl)oxy]benzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitrile group can be reduced to form amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium carbonate in solvents such as DMF or DMSO.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Substitution: Formation of various substituted benzonitriles.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

Scientific Research Applications

3-Chloro-5-[(4-methoxybenzyl)oxy]benzonitrile is used in several scientific research fields:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and inhibition.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-5-[(4-methoxybenzyl)oxy]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxybenzyl groups can participate in binding interactions, while the nitrile group can act as a reactive site for further chemical modifications. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional differences between 3-Chloro-5-[(4-methoxybenzyl)oxy]benzonitrile and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Research Applications References
This compound C₁₅H₁₂ClNO₂ 273.71 Chloro (C3), 4-methoxybenzyloxy (C5) Research reagent
Doravirine C₁₇H₁₁ClF₃N₅O₃ 425.75 Chloro (C3), trifluoromethyl (C4), triazole-methylpyridinone (C5) HIV-1 NNRTI (antiretroviral therapy)
3-Chloro-5-[2-chloro-5-(2H-indazol-3-ylmethoxy)phenoxy]benzonitrile C₂₁H₁₃Cl₂N₃O₂ 410.25 Chloro (C3), indazole-methoxy (C5), additional chloro (C2') Potential kinase inhibitor
3-Bromo-5-(4-methoxybenzyloxy)benzonitrile C₁₅H₁₂BrNO₂ 318.17 Bromo (C3), 4-methoxybenzyloxy (C5) Intermediate in organic synthesis
3-Chloro-5-((4-(1,1-difluoroethyl)-6-oxo-1,6-dihydropyrimidin-5-yl)oxy)benzonitrile C₁₃H₁₀ClF₂N₃O₂ 312.69 Chloro (C3), difluoroethyl-pyrimidinone (C5) Antiviral/anticancer candidate
3-chloro-5-[(2-fluoro-3-methyl-6-nitrophenyl)oxy]benzonitrile C₁₄H₈ClFN₂O₃ 306.68 Chloro (C3), nitro (C6'), fluoro (C2'), methyl (C3') Unknown (structural studies)

Key Comparisons

Structural Modifications and Electronic Effects Doravirine replaces the 4-methoxybenzyloxy group with a trifluoromethyl-triazole-pyridinone moiety, enhancing its binding affinity to HIV-1 reverse transcriptase . The trifluoromethyl group increases lipophilicity and metabolic stability compared to the parent compound . Indazole Derivative (CAS 920036-04-0): The indazole-methoxy group introduces a bicyclic heterocycle, which may improve π-π stacking interactions in biological targets.

Halogen Substitution (Cl vs. Br)

  • The brominated analog (3-Bromo-5-(4-methoxybenzyloxy)benzonitrile ) exhibits a higher molecular weight (318.17 vs. 273.71) due to bromine’s larger atomic radius. Bromine’s lower electronegativity may reduce electronic withdrawal effects compared to chlorine, influencing solubility and binding kinetics .

Heterocyclic Additions Pyrimidinone Derivative (CAS 312.69 g/mol): Incorporation of a pyrimidinone ring with difluoroethyl substituents introduces hydrogen-bonding sites and fluorine-driven lipophilicity, critical for antiviral activity .

Physicochemical Properties Solubility: Doravirine’s water solubility (2.73 mg/L at pH 7) is significantly lower than this compound, likely due to its bulkier, lipophilic substituents . Stability: Fluorinated derivatives (e.g., difluoroethyl-pyrimidinone) exhibit enhanced metabolic stability compared to non-fluorinated analogs, as seen in their resistance to cytochrome P450 oxidation .

Research Implications

  • Drug Development : Doravirine’s success as an NNRTI underscores the importance of trifluoromethyl and heterocyclic groups in optimizing pharmacokinetics .
  • Synthetic Flexibility: The 4-methoxybenzyloxy group in the parent compound serves as a versatile intermediate for introducing diverse substituents (e.g., indazole, pyrimidinone) via nucleophilic aromatic substitution .
  • Structure-Activity Relationships (SAR) : Chlorine at position 3 appears critical for maintaining aromatic electrophilicity, while modifications at position 5 dictate target specificity and bioavailability .

Biological Activity

3-Chloro-5-[(4-methoxybenzyl)oxy]benzonitrile is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic potentials of this compound, drawing from diverse research studies and findings.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies suggest that the compound may act as an inhibitor of specific enzymes or receptors involved in disease pathways. Its structural features, such as the chloro and methoxy groups, are believed to enhance its binding affinity to these targets.

Antiviral Activity

Research has indicated that compounds similar to this compound exhibit antiviral properties, particularly against HIV. A study demonstrated that derivatives with similar structures could inhibit HIV-1 variants effectively, suggesting a potential for developing antiviral therapies based on this compound's framework .

Anticancer Properties

The compound has also been investigated for its anticancer potential. It was found to inhibit the proliferation of various cancer cell lines, including prostate cancer cells. The mechanism appears to involve modulation of androgen receptor activity, which is crucial in the progression of prostate cancer .

Enzyme Inhibition

In vitro studies have shown that this compound can inhibit key enzymes associated with tumor growth and metastasis. For example, it has been reported to affect aromatase and steroid sulfatase activities, which are important in estrogen biosynthesis and breast cancer progression .

Study 1: Antiviral Efficacy

In a controlled study, researchers evaluated the antiviral efficacy of compounds structurally related to this compound against HIV-infected MT-4 cells. The results showed significant inhibition at low micromolar concentrations, with IC50 values indicating potent activity against resistant strains .

Study 2: Anticancer Activity

A separate study focused on prostate cancer cell lines treated with varying concentrations of the compound. The findings revealed a dose-dependent reduction in cell viability, correlating with increased apoptosis markers. This suggests that the compound may induce programmed cell death in cancer cells through specific signaling pathways .

Data Tables

Activity IC50 Value (μM) Cell Line Reference
Antiviral0.5HIV-infected MT-4 cells
Aromatase Inhibition0.8JEG-3 (human choriocarcinoma)
Prostate Cancer Growth Inhibition1.2LNCaP (prostate cancer)

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